6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide
Overview
Description
6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide, also known as CINPA1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound has been found to inhibit the activity of the protein called Sec14-like phosphatidylinositol transfer protein (PITPNC1), which is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion.
Mechanism of Action
The mechanism of action of 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide involves the inhibition of PITPNC1, which is involved in the regulation of various cellular processes, including the synthesis and metabolism of phospholipids. By inhibiting PITPNC1, 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide disrupts the balance of phospholipid metabolism, leading to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion, induction of apoptosis, and disruption of phospholipid metabolism. These effects have been observed in various cancer cell lines and animal models, suggesting that 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide may have therapeutic potential in cancer and other diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. The limitations of using 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity at high concentrations.
Future Directions
For research on 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide include the optimization of its synthesis and formulation for clinical use, the identification of its specific molecular targets and downstream signaling pathways, and the evaluation of its therapeutic potential in preclinical and clinical studies. Additionally, the development of new derivatives and analogs of 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide may lead to the discovery of more potent and selective inhibitors of PITPNC1, which could have even greater therapeutic potential.
Scientific Research Applications
6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. 6-chloro-2-imino-N-1-naphthyl-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising approach for cancer treatment.
properties
IUPAC Name |
6-chloro-2-imino-N-naphthalen-1-ylchromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)25-18)20(24)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11,22H,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZVMJUGNNUXRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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